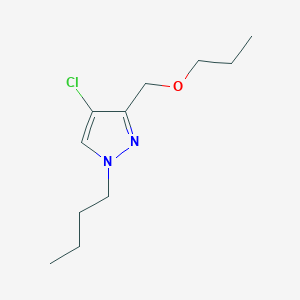![molecular formula C21H26N4O B2422549 3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one CAS No. 2224514-83-2](/img/structure/B2422549.png)
3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperidine ring, a phenylpyrimidine moiety, and an azetidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the azetidinone ring, which can be achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-4-[1-(2-pyridylmethyl)piperidin-4-yl]azetidin-2-one
- 3,3-Dimethyl-4-[1-(2-thienylmethyl)piperidin-4-yl]azetidin-2-one
- 3,3-Dimethyl-4-[1-(2-furylmethyl)piperidin-4-yl]azetidin-2-one
Uniqueness
What sets 3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one apart from similar compounds is its phenylpyrimidine moiety. This structural feature imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. Additionally, the presence of the azetidinone ring adds to its rigidity and potential for specific binding interactions.
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-21(2)18(24-20(21)26)16-8-10-25(11-9-16)14-15-12-22-19(23-13-15)17-6-4-3-5-7-17/h3-7,12-13,16,18H,8-11,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSXZZYSMKXTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B2422466.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)

![N-(2,5-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)
![3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422472.png)
![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)

![3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride](/img/structure/B2422477.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)



